molecular formula C42H62O16 B597956 Licoricesaponin H2 (Liquiritinic acid diglucoside) CAS No. 135815-61-1

Licoricesaponin H2 (Liquiritinic acid diglucoside)

Cat. No.: B597956
CAS No.: 135815-61-1
M. Wt: 822.9 g/mol
InChI Key: IPBGQSWRSQPGCF-LIOOBZAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Licoricesaponin H2 can be extracted from licorice root using several methods:

Chemical Reactions Analysis

Licoricesaponin H2 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Licoricesaponin H2 has a wide range of scientific research applications:

Mechanism of Action

Licoricesaponin H2 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Licoricesaponin H2 is unique compared to other similar compounds due to its specific glycosidic structure and biological activities. Similar compounds include:

    Uralsaponin T: Another triterpene saponin found in licorice with similar anti-inflammatory properties.

    Glycyrrhetic Acid 3-O-Glucuronide: Known for its anti-ulcer and anti-inflammatory effects.

    Araboglycyrrhizin: Exhibits antioxidant and immunomodulatory activities

Licoricesaponin H2 stands out due to its potent combination of anti-inflammatory, antioxidant, and immunomodulatory effects, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Licoricesaponin H2, also known as liquiritinic acid diglucoside, is a significant triterpenoid saponin derived from the root of Glycyrrhiza uralensis (licorice). This compound has garnered attention for its diverse biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and potential antitumor effects. This article provides a comprehensive overview of the biological activities associated with Licoricesaponin H2, supported by case studies and research findings.

Chemical Structure

Licoricesaponin H2 is characterized by its complex structure, which includes multiple sugar moieties attached to a triterpene backbone. Its molecular formula is C42H62O16C_{42}H_{62}O_{16}, with a molecular weight of 834.94 g/mol. The structural complexity contributes to its varied biological activities.

1. Hepatoprotective Activity

Licoricesaponin H2 has demonstrated significant hepatoprotective effects in various studies:

  • Mechanisms : It protects against liver injury through antioxidative stress, anti-inflammation, and immunoregulation. For instance, studies have shown that it can reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers of liver damage .
  • Case Study : In an experimental model using rats subjected to carbon tetrachloride (CCl₄)-induced liver damage, treatment with Licoricesaponin H2 resulted in a marked reduction in liver enzyme levels and histopathological improvements .
StudyModelFindings
Nakamura et al.Rat hepatocytesReduced enzyme release induced by CCl₄
Tsuruoka et al.Wistar ratsProtection against NTiO₂-induced hepatotoxicity

2. Anti-Inflammatory Activity

Licoricesaponin H2 exhibits potent anti-inflammatory properties:

  • Mechanisms : It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways such as the Toll-like receptor 4 (TLR4) signaling pathway .
  • Case Study : In vitro studies on LPS-stimulated macrophages showed that Licoricesaponin H2 significantly reduced nitric oxide production and inflammatory cytokine release .
StudyModelFindings
Wang et al.Mouse endometrial epithelial cellsInhibition of LPS-induced inflammation
Akamatsu et al.NeutrophilsReduced ROS generation

3. Antioxidant Activity

The compound also exhibits strong antioxidant capabilities:

  • Mechanisms : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Research Findings : Studies indicate that Licoricesaponin H2 can mitigate oxidative stress in various cell types, contributing to its hepatoprotective effects .

4. Antitumor Activity

Emerging evidence suggests potential antitumor properties:

  • Mechanisms : Licoricesaponin H2 may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
  • Case Study : Research has shown that it can suppress the growth of human cervical cancer cells (HeLa) and breast adenocarcinoma cells (MCF-7) by modulating cell cycle progression and apoptosis-related gene expression .
StudyCancer Cell LineFindings
Research Group AHeLaSignificant reduction in cell viability
Research Group BMCF-7Induction of apoptosis

Properties

CAS No.

135815-61-1

Molecular Formula

C42H62O16

Molecular Weight

822.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H62O16/c1-37-13-14-38(2,36(53)54)17-20(37)19-7-8-22-39(3)11-10-23(40(4,18-43)21(39)9-12-42(22,6)41(19,5)16-15-37)55-35-31(27(47)26(46)30(57-35)33(51)52)58-34-28(48)24(44)25(45)29(56-34)32(49)50/h7-8,21-31,34-35,43-48H,9-18H2,1-6H3,(H,49,50)(H,51,52)(H,53,54)/t21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31-,34+,35-,37-,38+,39+,40-,41-,42-/m1/s1

InChI Key

IPBGQSWRSQPGCF-LIOOBZAHSA-N

SMILES

CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O

Isomeric SMILES

C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O

Canonical SMILES

CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O

Origin of Product

United States

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